Aminoethanoyl-p-aminobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7496-53-9 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c10-8(12)5-11-7-4-2-1-3-6(7)9(13)14/h1-4,11H,5H2,(H2,10,12)(H,13,14) |
InChI Key |
KUOJUHNHROAKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for P Aminobenzoic Acid and Its Analogs
Established Industrial Production Routes for p-Aminobenzoic Acid
The industrial-scale synthesis of p-aminobenzoic acid is primarily achieved through two well-established chemical routes. chem-station.comchemicalbook.com The first method involves the reduction of 4-nitrobenzoic acid. chem-station.comchemicalbook.com This process typically utilizes catalytic hydrogenation, where 4-nitrobenzoic acid is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to selectively reduce the nitro group to an amino group. google.com
The second major industrial route is the Hofmann degradation of the monoamide derived from terephthalic acid. chem-station.comchemicalbook.com In this multi-step process, terephthalic acid, a large-volume commodity chemical, is first converted to its monoamide. This intermediate is then subjected to the Hofmann rearrangement, typically using an alkaline solution of sodium hypochlorite, which converts the amide into a primary amine with one fewer carbon atom, yielding p-aminobenzoic acid. google.comnih.gov
A newer, more sustainable approach to PABA production involves biosynthesis using genetically engineered microorganisms, such as the yeast Saccharomyces cerevisiae. nih.gov In this method, the organism's metabolic pathways are modified to overproduce PABA from simple carbon sources like glucose or glycerol. nih.gov This bio-based route offers a renewable alternative to traditional petroleum-based chemical syntheses.
| Industrial Production Route | Starting Material | Key Transformation | Reference |
| Reduction | 4-Nitrobenzoic acid | Catalytic hydrogenation | chem-station.comchemicalbook.comgoogle.com |
| Hofmann Degradation | Terephthalic acid | Formation of monoamide followed by Hofmann rearrangement | chem-station.comchemicalbook.comgoogle.comnih.gov |
| Biosynthesis | Fermentable sugars (e.g., glucose) | Genetically engineered microorganisms | nih.gov |
Targeted Functionalization at the Amino Group of PABA
The amino group of p-aminobenzoic acid is a nucleophilic center that readily participates in a variety of chemical reactions, allowing for the synthesis of a diverse array of derivatives with tailored properties.
Amide Bond Formation via Acylation Reactions
The formation of an amide bond through the acylation of the amino group is a common and versatile modification of PABA. chemicalbook.com This reaction typically involves treating PABA with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base to neutralize the hydrogen halide byproduct. chemicalbook.com
A key example of this strategy is the synthesis of Aminoethanoyl-p-aminobenzoic acid , also known as 4-(2-aminoacetamido)benzoic acid. While a direct synthesis was not found in the immediate search, a closely related compound, 4-((2-Aminoacetamido)methyl)benzoic acid hydrochloride, has been synthesized. masterorganicchemistry.com This synthesis involves the coupling of an N-protected glycine (B1666218) (an aminoethanoyl equivalent) with a derivative of p-aminobenzoic acid. A general approach to synthesizing this compound would involve the reaction of PABA with an N-protected glycine derivative (such as N-Boc-glycine) using a peptide coupling agent, followed by deprotection of the amino group.
A general representation of the acylation of PABA is shown below:
| Acylating Agent | Coupling Conditions | Product Type | Reference |
| Acyl Chloride (e.g., Acetyl chloride) | Base (e.g., Pyridine) | N-Acyl-p-aminobenzoic acid | chemicalbook.com |
| Acid Anhydride (e.g., Acetic anhydride) | Base or heat | N-Acyl-p-aminobenzoic acid | chemicalbook.com |
| N-protected Amino Acid | Peptide coupling agent (e.g., DCC, HATU) | Peptidyl-p-aminobenzoic acid | masterorganicchemistry.com |
Schiff Base Synthesis and Imination Chemistry
The reaction of the primary amino group of PABA with aldehydes or ketones under acidic or neutral conditions leads to the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the characteristic carbon-nitrogen double bond of the imine. nih.gov
The synthesis of Schiff bases from PABA has been demonstrated with a variety of aromatic aldehydes. For instance, PABA reacts with substituted benzaldehydes in methanol (B129727), sometimes with a catalytic amount of acid, to yield the corresponding Schiff base derivatives. wikipedia.orgnih.gov A notable development in this area is the use of solvent-free reaction conditions, such as jet milling, which provides a more environmentally friendly and efficient method for Schiff base synthesis. researchgate.net In this method, solid PABA and an aldehyde are milled together at high speed, leading to a solid-state reaction. researchgate.net
The general reaction for Schiff base formation is:
| Aldehyde Reactant | Reaction Conditions | Product | Reference |
| p-Hydroxybenzaldehyde | Jet milling (solvent-free) | 4-((4-hydroxybenzylidene)amino)benzoic acid | researchgate.net |
| Salicylaldehyde (B1680747) | Methanol, reflux | 4-((2-hydroxybenzylidene)amino)benzoic acid | researchgate.net |
| 3,4-Dimethoxybenzaldehyde | Supersonic speed gas impacting | 4-((3,4-dimethoxybenzylidene)amino)benzoic acid |
Reductive Amination Approaches for Diverse Substitutions
Reductive amination is a powerful two-step, one-pot method for the N-alkylation of amines. researchgate.net It involves the initial formation of an imine from the reaction of an amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.net A key advantage of this method is that it avoids the over-alkylation that can be problematic in direct alkylation with alkyl halides. researchgate.net
For p-aminobenzoic acid, reductive amination provides a route to introduce a variety of substituents onto the nitrogen atom. A specific example is the synthesis of 4-[(2-hydroxybenzyl)amino]benzoic acid. This is achieved by reacting PABA with salicylaldehyde in methanol, followed by reduction of the intermediate Schiff base with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). The use of NaBH₃CN is advantageous as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the unreacted aldehyde. wikipedia.orgresearchgate.net
The general scheme for reductive amination is:
| Carbonyl Compound | Reducing Agent | Product | Reference |
| Salicylaldehyde | Sodium cyanoborohydride (NaBH₃CN) | 4-[(2-hydroxybenzyl)amino]benzoic acid | |
| Various aldehydes/ketones | Sodium borohydride (B1222165) (NaBH₄) | N-Alkyl/Aryl-p-aminobenzoic acid | researchgate.net |
| Various aldehydes/ketones | Catalytic Hydrogenation (H₂/Pd/C) | N-Alkyl/Aryl-p-aminobenzoic acid |
Tailored Modifications at the Carboxyl Group of PABA
The carboxylic acid group of PABA offers another site for chemical modification, most commonly through esterification reactions.
Esterification Reactions for Carboxyl Protection and Functionalization
Esterification of the carboxyl group in p-aminobenzoic acid is a widely used reaction, not only for the synthesis of biologically active molecules but also as a means of protecting the carboxyl group during reactions at the amino functionality. chem-station.com The most common method for this transformation is the Fischer esterification, which involves reacting PABA with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chem-station.com
A prominent example is the synthesis of ethyl p-aminobenzoate, also known as benzocaine (B179285). chem-station.com In this reaction, PABA is heated at reflux with an excess of ethanol (B145695) and a catalytic amount of sulfuric acid. chem-station.com The excess ethanol helps to drive the reversible reaction towards the formation of the ester. Because PABA contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to protonate the amine, which would otherwise neutralize the catalyst. chem-station.com The product is typically isolated after neutralization with a weak base, such as sodium carbonate. chem-station.com
The general Fischer esterification reaction is:
| Alcohol | Acid Catalyst | Reaction Conditions | Product | Reference |
| Ethanol | Sulfuric Acid (H₂SO₄) | Reflux | Ethyl p-aminobenzoate (Benzocaine) | chem-station.com |
| Methanol | Thionyl Chloride (SOCl₂) | Vigorous stirring | Methyl p-aminobenzoate | |
| Various Alcohols | Natural Deep Eutectic Solvents (NADES) / Urea-choline chloride | Elevated temperature | p-Aminobenzoate esters |
Amide Linkage Formation at the Carboxyl Position
The formation of an amide bond at the carboxyl position of p-aminobenzoic acid is a key transformation for creating a diverse range of derivatives, including the titular this compound. This reaction involves coupling the carboxylic acid group of PABA with a primary or secondary amine.
Several synthetic strategies can achieve this transformation. A common laboratory method involves the initial activation of the carboxylic acid. One approach is to convert PABA into an acid chloride, typically using a reagent like thionyl chloride (SOCl₂). researchgate.net This highly reactive acid chloride can then readily react with an amine to form the desired amide. To prevent unwanted polymerization where the amino group of one PABA molecule attacks the activated carboxyl group of another, the amino group is often first protected, for instance, by converting it to its hydrochloride salt. researchgate.netajrconline.org
Another widely used set of methods involves the use of coupling reagents that facilitate the direct reaction between the carboxylic acid and the amine without needing to isolate an acid chloride intermediate. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by forming an O-acylurea intermediate, which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com The formation of by-products, like dicyclohexylurea (DCU), which is often insoluble in the reaction solvent, simplifies purification. luxembourg-bio.com
More recently, biocatalytic methods have emerged as a greener alternative for amide bond formation. rsc.org Enzymes like lipases or specialized ligases can catalyze the direct amidation of carboxylic acids or their activated forms (like thioesters). rsc.org For instance, ATP-grasp enzymes can activate a carboxylic acid by forming an acylphosphate intermediate, which then reacts with an amine. nih.gov These enzymatic strategies often proceed under mild conditions and can exhibit high selectivity. rsc.orgnih.gov
The synthesis of this compound would specifically involve the coupling of PABA with an aminoethanoyl source, such as glycine or its derivatives, using one of the aforementioned methodologies.
Table 1: Comparison of Methods for Amide Linkage Formation
| Method | Activating Agent / Catalyst | Key Features | By-products |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Highly reactive intermediate; requires protection of the PABA amino group. | SO₂, HCl |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Direct coupling of acid and amine; mild conditions. | Dicyclohexylurea (DCU) |
| Enzymatic Synthesis | Lipases, ATP-Grasp Enzymes, Ligases | High selectivity; environmentally benign; mild reaction conditions. | AMP/ADP, Phosphate (B84403) |
| Thioester Intermediate | Dithiocarbamates | Formation of a stable thioester intermediate, followed by aminolysis. nih.gov | Varies with protocol |
Aromatic Ring Substitution and Diversification Strategies
Diversification of the PABA scaffold can be achieved by introducing various substituents directly onto the aromatic ring. The existing amino and carboxyl groups are ortho, para-directing and meta-directing, respectively, which influences the position of incoming electrophiles during electrophilic aromatic substitution. However, a more versatile and widely used method for introducing a range of functionalities onto the aromatic ring of PABA involves the use of its corresponding diazonium salt. scirp.org
The amino group of PABA can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. scirp.orgscholarsresearchlibrary.com This diazonium group is an excellent leaving group (as nitrogen gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This provides a reliable route to introduce substituents that are otherwise difficult to install directly.
However, the diazonium salt of PABA can be particularly sensitive to nucleophilic attack by water, leading to the formation of 4-hydroxybenzoic acid as a significant by-product, which can make certain transformations, like chlorination, challenging. scirp.org
Table 2: Examples of Aromatic Ring Diversification via Diazonium Salts
| Reagent | Substituent Introduced | Product Class | Reference |
| Copper(I) Cyanide (CuCN) | Cyano (–CN) | Cyanobenzoic acid derivatives | scirp.org |
| Copper(I) Chloride (CuCl) | Chloro (–Cl) | Chlorobenzoic acid derivatives | scirp.org |
| Water (H₂O), heat | Hydroxyl (–OH) | Hydroxybenzoic acid derivatives | scirp.org |
| Potassium Iodide (KI) | Iodo (–I) | Iodobenzoic acid derivatives | N/A |
| Fluoroboric Acid (HBF₄), heat | Fluoro (–F) | Fluorobenzoic acid derivatives | N/A |
Design and Synthesis of Combinatorial Libraries Utilizing PABA as a Core Scaffold
p-Aminobenzoic acid is an ideal scaffold for the construction of combinatorial libraries due to its bifunctional nature. nih.gov A combinatorial library is a large collection of structurally related compounds that are synthesized simultaneously. This approach is a cornerstone of modern drug discovery, allowing for the rapid generation and screening of thousands of molecules to identify compounds with desired biological activity. nih.gov
The PABA molecule possesses two distinct functional groups—an aromatic amine and a carboxylic acid—that can be independently and selectively modified. This allows PABA to serve as a central "core" or "scaffold" from which chemical diversity can be projected in at least two directions.
In designing a PABA-based combinatorial library, two sets of diverse building blocks can be utilized:
Amine-reactive building blocks: A collection of varied carboxylic acids (or their activated forms like acid chlorides or anhydrides) can be reacted with the amino group of PABA.
Carboxyl-reactive building blocks: A collection of varied amines or alcohols can be reacted with the carboxyl group of PABA.
By systematically reacting the PABA scaffold with every combination of building blocks from these two sets, a large and diverse library of PABA derivatives can be generated. For example, using a split-and-mix solid-phase synthesis strategy, the PABA scaffold can be anchored to a resin, and then cycles of reactions can be performed to build a vast array of unique compounds. nih.gov
Table 3: Illustrative Design of a PABA-Based Combinatorial Library
| Scaffold | Building Block Set A (Amine Modification) | Building Block Set B (Carboxyl Modification) | Resulting Library |
| p-Aminobenzoic Acid (PABA) | R¹-COCl, R²-COCl, R³-COCl... (Diverse Acid Chlorides) | R⁴-NH₂, R⁵-NH₂, R⁶-NH₂... (Diverse Amines) | A grid of compounds with the general structure Rⁿ-CO-NH-C₆H₄-CO-NH-Rᵐ |
| p-Aminobenzoic Acid (PABA) | R¹-SO₂Cl, R²-SO₂Cl... (Sulfonyl Chlorides) | R⁴-OH, R⁵-OH, R⁶-OH... (Diverse Alcohols) | A grid of compounds with the general structure Rⁿ-SO₂-NH-C₆H₄-CO-O-Rᵐ |
Biosynthetic Pathways and Metabolic Roles of P Aminobenzoic Acid in Biological Systems
Microbial Biosynthesis of PABA: Enzymatic Mechanisms and Key Intermediates
In many bacteria, the synthesis of p-aminobenzoic acid from chorismate is a two-step enzymatic process. nih.govresearchgate.net This pathway involves the coordinated action of two key enzymes that convert a central metabolite from the shikimate pathway into the immediate precursor of PABA, which is then transformed into the final product.
The initial step in PABA biosynthesis is the conversion of chorismate to 4-amino-4-deoxychorismate (ADC). nih.gov This reaction is catalyzed by aminodeoxychorismate synthase, an enzyme complex that can exist in different forms across various organisms. wikipedia.org In many bacteria, such as Escherichia coli, this synthase is a heterodimeric complex composed of two subunits: PabA and PabB. nih.govwikipedia.org
Chorismate + L-glutamine ⇌ 4-amino-4-deoxychorismate + L-glutamate wikipedia.org
In other organisms, like plants and some lower eukaryotes, the aminodeoxychorismate synthase is a monomeric enzyme that performs both the glutamine hydrolysis and the chorismate amination steps on a single polypeptide chain. wikipedia.org In Listeria monocytogenes, the genes responsible for PABA biosynthesis have been identified as pabA and pabBC. nih.gov
Table 1: Components of Aminodeoxychorismate Synthase
| Component | Gene | Function | Organism Example |
|---|---|---|---|
| Glutamine amidotransferase | pabA | Hydrolyzes glutamine to produce ammonia. nih.govwikipedia.org | Escherichia coli |
| Aminodeoxychorismate synthase | pabB | Binds chorismate and catalyzes its amination using ammonia. nih.govwikipedia.org | Escherichia coli |
The final step in the biosynthesis of PABA is the conversion of 4-amino-4-deoxychorismate. This reaction is catalyzed by the enzyme 4-amino-4-deoxychorismate lyase (ADC lyase), also known as PabC. wikipedia.orgwikipedia.org PabC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the elimination of pyruvate (B1213749) from ADC and the subsequent aromatization of the ring to form PABA. nih.govresearchgate.netwikipedia.org
The reaction is as follows:
4-amino-4-deoxychorismate ⇌ p-aminobenzoate + pyruvate wikipedia.org
This enzymatic step is essential for completing the synthesis of PABA in organisms that utilize this pathway. nih.govresearchgate.net In some bacteria, such as Lactococcus lactis, the pabC gene is fused to the pabB gene, forming a single pabBC fusion gene. asm.orgnih.gov
PABA as an Essential Precursor in Folate Synthesis Across Bacteria, Plants, and Fungi
PABA is a fundamental building block for the synthesis of folates (a class of B vitamins) in a wide range of organisms, including most bacteria, plants, and fungi. wikipedia.orgnih.govnih.govbritannica.com Humans and other mammals cannot synthesize their own folate and must obtain it from their diet, making the folate synthesis pathway an attractive target for antimicrobial drugs. nih.govbritannica.com
In these organisms, PABA is incorporated into the folate structure through the action of the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.com This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.gov This molecule is then further processed to produce dihydrofolate and ultimately tetrahydrofolate, the active coenzyme form. nih.govyoutube.com Folates are critical for one-carbon transfer reactions essential for the synthesis of key metabolites like purines, thymidylate, and certain amino acids. wikipedia.orgnih.gov
Intermediacy of PABA in Coenzyme Q Biosynthesis in Eukaryotic Organisms
Beyond its well-established role in folate synthesis, PABA has been identified as a precursor in the biosynthesis of Coenzyme Q (Q), or ubiquinone, in some eukaryotic organisms like the yeast Saccharomyces cerevisiae. nih.govnih.gov Coenzyme Q is a vital lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain. nih.gov
In yeast, PABA can serve as an alternative ring precursor to 4-hydroxybenzoate (B8730719) (4HB). nih.gov The pathway involves the prenylation of PABA to form 3-hexaprenyl-4-aminobenzoic acid (prenyl-pABA). nih.govnih.gov This intermediate is then further modified, and the amino group contributed by PABA is eventually eliminated through a proposed deimination mechanism, leading to the formation of the quinone ring of Coenzyme Q. nih.govnih.gov While yeast can utilize PABA for CoQ synthesis, studies in murine cell cultures have shown that PABA can interfere with CoQ biosynthesis, leading to a decrease in CoQ levels and the accumulation of an amino-containing analogue. anr.fr
Table 2: Metabolic Roles of p-Aminobenzoic Acid
| Metabolic Pathway | Role of PABA | Key Enzyme | Product | Organism Group |
|---|---|---|---|---|
| Folate Biosynthesis | Essential Precursor | Dihydropteroate Synthase (DHPS) | 7,8-Dihydropteroate | Bacteria, Plants, Fungi wikipedia.orgnih.govbritannica.com |
Enzymatic Transformations and Interactions Involving PABA and its Derivatives
PABA and its derivatives are substrates for various enzymatic transformations and can interact with several key enzymes. These interactions are central to its metabolic function and are also exploited for therapeutic purposes.
The interaction between PABA and dihydropteroate synthase (DHPS) is a critical step in folate biosynthesis. nih.gov DHPS catalyzes the condensation of PABA with DHPP to form dihydropteroate. nih.gov The binding of PABA to the active site of DHPS is a key event in this reaction.
This interaction is the target of the sulfonamide class of antibiotics. patsnap.comnih.gov Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS. nih.gov By binding to the PABA-binding site on the enzyme, they prevent the natural substrate from binding, thereby blocking the synthesis of dihydropteroate and halting folate production. patsnap.comnih.gov This bacteriostatic effect is effective against many microorganisms that rely on de novo folate synthesis. britannica.compatsnap.com
Enzyme Inhibition by PABA Derivatives (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of p-aminobenzoic acid have demonstrated the ability to inhibit certain enzymes, indicating their potential for therapeutic applications. Research has explored the inhibitory effects of PABA derivatives on cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system.
Inhibition of these enzymes can lead to an increase in the neurotransmitter acetylcholine (B1216132), a mechanism targeted in the management of conditions like Alzheimer's disease. wikipedia.org Studies have suggested that PABA derivatives can act as acetylcholinesterase inhibitors. wikipedia.org The mode of action involves the suppression of neuroinflammation by inhibiting signaling pathways like NF-κB and reducing the production of pro-inflammatory cytokines. researchgate.net Furthermore, PABA's antioxidant properties contribute to the protection of neuronal integrity by scavenging reactive oxygen species (ROS). researchgate.net
Table 1: Investigated Enzyme Inhibition by PABA and its Derivatives
| Enzyme | Inhibitor/Modulator | Observed Effect |
| Acetylcholinesterase (AChE) | p-Aminobenzoic acid derivatives | Inhibition, potential for neuroprotection wikipedia.orgresearchgate.net |
| Butyrylcholinesterase (BChE) | p-Aminobenzoic acid derivatives | Implied inhibition through cholinesterase activity modulation |
| Dihydropteroate synthase | Sulfonamides (PABA analogs) | Competitive inhibition, blocking folic acid synthesis in bacteria patsnap.com |
| GAT-ADCS | Rubreserine (B1680255) | Inhibition of glutamine amidotransferase activity nih.gov |
N-Acetylation Processes of PABA
N-acetylation is a significant metabolic pathway for p-aminobenzoic acid in various organisms, including mammals. nih.govnih.gov This process involves the transfer of an acetyl group from acetyl-CoA to the amino group of PABA, catalyzed by N-acetyltransferases (NATs). nih.gov The primary enzyme responsible for the N-acetylation of PABA is N-acetyltransferase 1 (NAT1). nih.gov
This metabolic conversion is a detoxification pathway, as N-acetylation can decrease or prevent the bioactivation of certain arylamines that could otherwise become carcinogenic. nih.gov The resulting metabolite is N-acetyl-p-aminobenzoic acid.
Studies using urothelial cell systems, such as primary porcine urinary bladder epithelial cells (PUBEC) and the human urothelial cell line 5637, have demonstrated the capacity of these cells to N-acetylate PABA. nih.gov Research has shown that primary PUBEC have a higher N-acetylation rate for PABA compared to the 5637 cell line. nih.gov In the liver, PABA can also be conjugated with glycine (B1666218) to form p-aminohippuric acid, or undergo both N-acetylation and glycine conjugation. nih.gov The resulting metabolites are then typically excreted in the urine. nih.gov
Table 2: Research Findings on N-Acetylation of p-Aminobenzoic Acid
| Cell System/Organism | Key Enzyme(s) | Findings |
| Porcine Urinary Bladder Epithelial Cells (PUBEC) | N-acetyltransferase 1 (NAT1) | Higher N-acetylation rates compared to the 5637 cell line nih.gov |
| Human Urothelial Cell Line 5637 | N-acetyltransferase 1 (NAT1) | Demonstrates constitutive NAT1 activity and N-acetylation of PABA nih.gov |
| Mammals (general) | N-acetyltransferases (NATs) | A major metabolic pathway for PABA detoxification and excretion nih.govnih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for P Aminobenzoic Acid and Its Functionalized Analogs
Spectrophotometric Determination Techniques for PABA Quantification
Spectrophotometry offers a rapid, accessible, and cost-effective means for the quantification of PABA. These methods are typically based on the formation of a colored product that absorbs light in the visible region, with the intensity of the color being proportional to the concentration of the analyte.
A sensitive spectrophotometric method for the determination of PABA involves its reaction with an electron acceptor to form a charge-transfer (CT) complex. sphinxsai.comresearchgate.net In this reaction, PABA acts as an n-electron donor. One such method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the π-acceptor. The interaction between PABA and DDQ results in a highly colored complex with a 1:1 stoichiometric ratio, which can be quantified spectrophotometrically. sphinxsai.comresearchgate.net
The formation of the PABA-DDQ complex is instantaneous, with complete color development achieved within 15 minutes at room temperature. sphinxsai.com The resulting reddish-colored complex exhibits a bathochromic shift, with a maximum absorption wavelength at 474 nm. sphinxsai.com The optimal pH for the formation of this complex is 8. sphinxsai.com This method has been successfully applied to determine PABA in both pure and commercial forms. sphinxsai.comresearchgate.net
| Parameter | Value | Reference |
| λmax | 474 nm | sphinxsai.com |
| Beer's Law Range | 5-90 µg/mL | sphinxsai.comresearchgate.net |
| Limit of Detection (LOD) | 0.55 µg/mL | sphinxsai.com |
| Limit of Quantification (LOQ) | 1.67 µg/mL | sphinxsai.com |
| Molar Absorptivity | 3.6057x10⁴ L.mol⁻¹cm⁻¹ | rjptonline.org |
| Sandell's Sensitivity | 0.0037993 µg.cm⁻² | rjptonline.org |
| Stoichiometric Ratio (PABA:DDQ) | 1:1 | sphinxsai.comresearchgate.net |
A widely used and reliable approach for PABA quantification is based on the diazotization of its primary aromatic amine group, followed by a coupling reaction with a suitable chromogenic agent to form a stable and intensely colored azo dye. rjptonline.orgbohrium.comresearchgate.net This method is noted for its simplicity, accuracy, and good sensitivity. rjptonline.orgbohrium.com
The process begins with the reaction of PABA with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, to form a diazonium salt. bohrium.comresearchgate.net This diazotized PABA is then coupled with a coupling agent. Various coupling agents have been employed, each resulting in an azo dye with a characteristic maximum absorbance wavelength (λmax).
For instance, coupling with 1-naphthylamine-7-sulphonic acid (1-NASA) produces a stable, water-soluble pink azo dye with a λmax at 525 nm. rjptonline.orgbohrium.com This particular method demonstrates linearity in the concentration range of 0.25 to 7 µg/mL. rjptonline.orgbohrium.com Another coupling agent, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), in an alkaline medium, yields a yellowish-orange water-soluble azo dye with a λmax at 416 nm and a linearity range of 0.125 to 5.0 µg/mL. researchgate.net
| Coupling Agent | Resulting Azo Dye Color | λmax | Linearity Range | Molar Absorptivity (L.mol⁻¹cm⁻¹) | Sandell's Sensitivity (µg.cm⁻²) | Reference |
| 1-naphthylamine-7-sulphonic acid (1-NASA) | Pink | 525 nm | 0.25-7 µg/mL | 3.6057 x 10⁴ | 0.0037993 | rjptonline.orgbohrium.com |
| 2,4,6-trihydroxybenzoic acid (2,4,6-THBA) | Yellowish-orange | 416 nm | 0.125-5.0 µg/mL | 3.79 x 10⁴ | 0.00361 | researchgate.net |
| Phloroglucinol | Yellow | 420 nm | 0.2-2.0 µg/mL (for related sulfa drugs) | - | - | researchgate.net |
Chromatographic Separation and Mass Spectrometric Applications
For the simultaneous analysis of PABA and its derivatives, especially within complex biological matrices, chromatographic techniques are indispensable. These methods provide excellent separation capabilities, which, when coupled with mass spectrometry, offer unparalleled sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the separation, identification, and quantification of PABA and its metabolites. nih.govnih.gov Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
One established HPLC method for the simultaneous determination of PABA and its metabolites (p-aminohippuric acid, N-acetyl-p-aminohippuric acid, and N-acetyl-p-aminobenzoic acid) in urine uses a C18 column with an isocratic mobile phase consisting of methanol (B129727) and 0.02 M ammonium (B1175870) acetate (B1210297) (20:80 v/v, pH 4.0). nih.gov Detection is typically performed using a UV detector at a wavelength of 280 nm. nih.gov This method is valuable for assessing metabolic pathways. nih.gov For the analysis of isomers of aminobenzoic acid, mixed-mode chromatography using a Primesep 100 reversed-phase/cation-exchange column has proven effective, achieving baseline separation. sielc.com
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| PABA and its metabolites | C18, 5 µm | Methanol and 0.02 M ammonium acetate (20:80 v/v), pH 4.0 | UV at 280 nm | nih.gov |
| Antipyrine, Benzocaine (B179285) HCl, and PABA | C8 ZORBAX, 5 µm | Acetonitrile: phosphate (B84403) buffer pH 5.5 (25: 75, v/v) | - | rsc.org |
| Aminobenzoic acid isomers | Primesep 100 reversed-phase/cation-exchange | - | UV | sielc.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the comprehensive profiling of PABA metabolites in biological fluids. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the simultaneous quantification of multiple analytes even at low concentrations. nih.govrsc.org
A validated LC-MS/MS method has been developed for the simultaneous determination of procaine (B135) (a PABA derivative) and its primary metabolite, PABA. nih.gov This assay utilizes an XTerra MS C18 column and a Quattro Micro mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Enhanced selectivity is achieved through multiple reaction monitoring (MRM). nih.gov Another LC-MS/MS method allows for the simultaneous quantification of PABA and its glycine (B1666218) conjugation metabolites directly from human urine samples, providing crucial data for studies on phase 2 biotransformation pathways. nih.gov
| Analyte(s) | Matrix | LC Column | MS Detection | MRM Transitions (m/z) | Reference |
| Procaine and PABA | - | XTerra MS C18 | ESI positive ion mode | Procaine: 237→100; PABA: 138→120 | nih.gov |
| PABA and glycine conjugation metabolites | Human urine | - | LC-MS/MS | - | nih.gov |
| p-Acetaminobenzoic acid (PABA) and N,N-dimethylamino-2-propanol (DIP) | Human plasma | CAPCELL PAK Phenyl (150 × 2.0 mm, 5 µm) | ESI positive/negative switching | PABA: 178.1 → 134.0; DIP: 104.0 → 86.1 | rsc.org |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a suitable technique for the analysis of volatile or semi-volatile derivatives of PABA. While PABA itself is not highly volatile, derivatization can be employed to increase its volatility for GC analysis. The NIST WebBook lists GC as a relevant analytical technique for PABA. nist.gov
GC-MS has been instrumental in identifying intermediate products in the oxidation of related compounds, providing insights into degradation pathways. researchgate.net For instance, the analysis of volatile components in various plant species has been successfully carried out using headspace solid-phase microextraction (HS-SPME) combined with GC-time-of-flight mass spectrometry (TOF-MS), a technique that could be adapted for the analysis of volatile PABA derivatives or related compounds in specific matrices. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of PABA Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including PABA and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.
In the ¹H NMR spectrum of p-Aminobenzoic acid, distinct signals corresponding to the aromatic protons, the amine protons, and the carboxylic acid proton are observed. The protons on the benzene (B151609) ring typically appear as two sets of doublets due to their coupling with adjacent protons. The chemical shifts of these protons are influenced by the electronic effects of the amino (-NH₂) and carboxyl (-COOH) groups. The amino group, being an electron-donating group, tends to shield the aromatic protons, causing them to resonate at a higher field (lower ppm) than in unsubstituted benzene. Conversely, the electron-withdrawing carboxyl group deshields the protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is typically found at a low field (high ppm), while the aromatic carbons show a range of chemical shifts depending on their position relative to the substituents.
Detailed research findings for p-Aminobenzoic acid have been reported. For instance, ¹H NMR spectra recorded in DMSO-d₆ show a singlet for the carboxylic proton around 11.91 ppm, a multiplet for the two aromatic protons adjacent to the carboxyl group at approximately 7.58-7.61 ppm, a multiplet for the two aromatic protons adjacent to the amino group around 6.51-6.53 ppm, and a broad singlet for the amine protons at about 5.82 ppm. rsc.org The corresponding ¹³C NMR spectrum in the same solvent shows signals at approximately 167.9 ppm (C=O), 153.5 ppm (C-NH₂), 131.7 ppm (aromatic CH), 117.3 ppm (C-COOH), and 113.0 ppm (aromatic CH). rsc.org
These characteristic chemical shifts serve as a benchmark for the structural elucidation of functionalized PABA analogs, such as Aminoethanoyl-p-aminobenzoic acid. The introduction of an aminoethanoyl group would lead to predictable changes in the NMR spectrum, including the appearance of new signals for the ethanoyl protons and shifts in the aromatic and amine proton signals due to the electronic influence of the new substituent.
Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for p-Aminobenzoic Acid in DMSO-d₆ Data sourced from experimental findings reported in scientific literature. rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (COOH) | 11.91 (s, 1H) | 167.9 |
| Aromatic CH (ortho to COOH) | 7.58 - 7.61 (m, 2H) | 131.7 |
| Aromatic CH (ortho to NH₂) | 6.51 - 6.53 (m, 2H) | 113.0 |
| Amino (NH₂) | 5.82 (s, 2H) | - |
| Quaternary Carbon (C-NH₂) | - | 153.5 |
| Quaternary Carbon (C-COOH) | - | 117.3 |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for monitoring the progress of chemical reactions. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be detected.
The IR spectrum of p-Aminobenzoic acid exhibits several characteristic absorption bands that confirm its structure. These include:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group in the carboxylic acid, often overlapping with C-H stretching vibrations.
N-H Stretch: Two distinct sharp peaks are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C=O Stretch: A strong, sharp absorption band around 1660-1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.
C=C Stretch: Aromatic ring C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹.
C-N Stretch: The stretching vibration of the aromatic carbon-nitrogen bond is typically found around 1280-1350 cm⁻¹.
For functionalized PABA analogs, IR spectroscopy is invaluable for confirming the introduction of new functional groups. For this compound, one would expect to see additional characteristic peaks, such as the amide C=O stretch (typically around 1630-1695 cm⁻¹) and the N-H bend of the amide group (around 1510-1550 cm⁻¹).
Furthermore, IR spectroscopy is an effective tool for monitoring reactions involving PABA derivatives. For example, in the synthesis of an ester derivative, the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretch at a higher wavenumber (around 1735-1750 cm⁻¹) would indicate the formation of the ester. scholarsresearchlibrary.com
Table 2: Characteristic Infrared (IR) Absorption Bands for p-Aminobenzoic Acid This table presents a generalized summary of expected IR absorption regions.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (-COOH) | C=O Stretch | 1660 - 1700 | Strong |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic Amine | C-N Stretch | 1280 - 1350 | Medium |
Other Advanced Analytical Approaches (e.g., Capillary Electrophoresis, Voltammetry)
Besides NMR and IR spectroscopy, other advanced analytical techniques are employed for the separation, detection, and quantification of PABA and its derivatives.
Capillary Electrophoresis (CE): Capillary zone electrophoresis (CZE) has been successfully used for the separation and analysis of PABA derivatives. This technique separates molecules based on their electrophoretic mobility in a capillary filled with a conductive buffer. For instance, various carbohydrates have been derivatized with p-aminobenzoic acid and separated as their borate (B1201080) complexes using CZE. nih.govcapes.gov.br The separation was carried out in a fused silica (B1680970) capillary with a borate buffer at pH 10.0. nih.govcapes.gov.br The electrophoretic mobility of the PABA-derivatized carbohydrates was found to be dependent on the stability of the borate complexes formed. nih.govcapes.gov.br Detection is often achieved using on-column UV monitoring, for example at 285 nm, which allows for high sensitivity with detection limits in the femtomole range. nih.govcapes.gov.brscite.ai This method has been applied to determine the monosaccharide composition of polysaccharides. nih.govcapes.gov.brscite.ai
Voltammetry: Voltammetric methods offer a sensitive and selective approach for the quantification of electroactive species. A voltammetric sensor based on a glassy carbon electrode modified with multi-walled carbon nanotubes and electropolymerized p-aminobenzoic acid (poly(p-ABA)) has been developed for the simultaneous determination of aromatic aldehydes. mdpi.com The sensor operates based on the electrooxidation of the target analytes at the surface of the modified electrode. In differential pulse voltammetry mode, this sensor demonstrated well-defined oxidation peaks for different aldehydes at specific potentials, allowing for their simultaneous quantification. mdpi.com The method showed low detection limits and has been successfully applied to the analysis of real samples like cognac and brandy. mdpi.com This approach highlights the potential for creating sensors based on PABA polymers for the detection of various analytes.
These advanced analytical methods provide powerful capabilities for the detailed characterization and quantification of p-aminobenzoic acid and its functionalized analogs, complementing the structural information obtained from NMR and IR spectroscopy.
Computational and Theoretical Investigations of P Aminobenzoic Acid and Its Derivatives
Molecular Dynamics Simulations to Model Conformational Behavior and Interactions
Molecular dynamics (MD) simulations serve as a powerful tool for exploring the various shapes (conformations) a molecule can adopt and how it interacts with its surroundings. nih.govresearchgate.net By simulating the movements of atoms and molecules over time, MD provides a dynamic view of their behavior. For instance, these simulations can detail the interactions of PABA derivatives with solvents, such as water, and biological entities like DNA. nih.govresearchgate.netnih.gov Ab initio molecular dynamics have been used to study the protonation dynamics of PABA in evaporating water droplets, showing how the environment affects the molecule's structure. researchgate.netnih.gov Studies have revealed that the flexibility of molecular chains attached to PABA, like a glycine (B1666218) tail, significantly influences how the molecule interacts with its environment. nih.gov Furthermore, MD simulations can clarify the role of water molecules in stabilizing specific molecular conformations through the formation of hydrogen bonds. nih.gov
Quantum Chemical Calculations (e.g., DFT, QM/MM) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of molecules like aminoethanoyl-p-aminobenzoic acid. kau.edu.saresearchgate.net
Analysis of Protonation Sites and Energetics
DFT calculations are instrumental in identifying the most probable locations on a molecule where a proton might attach and the associated energy changes. kau.edu.sarsc.org For PABA and its derivatives, the primary sites for protonation are the amino group and the carboxyl group. rsc.orgnih.gov DFT can precisely calculate the proton affinity for each site, indicating which is more likely to be protonated under varying pH conditions. kau.edu.sanih.gov While some studies suggest the carboxylic acid is the more favored protonation site in the gas phase, the environment plays a critical role, with N-protonation being favored in aqueous solutions. rsc.orgnih.gov The chemical groups attached to the PABA core, such as an ethanoyl group, can subtly modify the basicity of the amino group and the acidity of the carboxyl group. rsc.org
HOMO-LUMO Energy Gap Calculations and Reactivity Predictions
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity. wuxiapptec.comirjweb.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.comnih.gov For PABA derivatives, DFT calculations are used to determine these energy levels, which helps in understanding the molecule's susceptibility to attack by electron-seeking (electrophilic) or electron-donating (nucleophilic) agents. acs.orgresearchgate.net A smaller HOMO-LUMO gap can also signify a greater potential for internal charge transfer, a property relevant to the molecule's electronic and light-absorbing behaviors. acs.org Experimental and theoretical studies on PABA have determined the HOMO-LUMO gap to be around 5.06 eV for the neutral form. nih.gov
Structure-Activity Relationship (SAR) Studies via Cheminformatics and QSAR Approaches
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that link a compound's chemical structure to its biological effects. nih.gov For derivatives of p-aminobenzoic acid, these methods have been crucial in designing new molecules with improved properties, such as enhanced ability to inhibit enzymes. nih.govufms.brnih.gov By analyzing a series of related compounds, QSAR models can be developed to forecast the activity of new, untested molecules. chitkara.edu.in These models use descriptors that quantify various physicochemical properties like hydrophobicity, electronic characteristics, and size to create a mathematical link to the observed biological activity. nih.govufms.brnih.govchitkara.edu.in
Theoretical Studies on Photochemical Reaction Mechanisms and Photostability
Theoretical approaches are essential for examining the effects of light on PABA and its derivatives, which are known for their ability to absorb UV radiation. acs.orgpatsnap.com When these molecules absorb UV light, they can undergo chemical changes, some of which lead to their breakdown. nih.govmdpi.com Computational studies, often using time-dependent DFT (TD-DFT), can map the energy landscapes of the molecule in its excited state, identifying pathways for both safe deactivation and photodegradation. chemrxiv.orgrsc.orgwikipedia.org These investigations have shown that some PABA derivatives possess efficient internal conversion mechanisms that quickly dissipate the absorbed UV energy as heat, enhancing their photostability. rsc.org However, other studies suggest that PABA can form radicals upon UV irradiation, which can lead to potentially harmful reactions, for example, with DNA. mdpi.comchemrxiv.orgresearchgate.net
Molecular Docking for Elucidating Enzyme-Ligand Interactions
Data Tables
Table 1: HOMO-LUMO Energy Gaps for p-Aminobenzoic Acid Species
| Species | Experimental HOMO-LUMO Gap (eV) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|
| Non-ionic PABA | 5.06 nih.gov | 5.01 nih.gov |
| Anionic PABA | 5.89 nih.gov | 5.86 nih.gov |
This table presents experimental and DFT-predicted values for the HOMO-LUMO energy gap of different forms of p-aminobenzoic acid, providing insight into their relative reactivity.
Table 2: Predicted Biological Activity of p-Aminobenzoic Acid Derivatives from QSAR Studies
| Derivative | Predicted Activity (pIC50) | Target |
|---|---|---|
| Compound 19 | 7.337 ufms.br | Acetylcholinesterase ufms.br |
| Newly Designed Inhibitor A1 | > 7.337 ufms.br | Acetylcholinesterase ufms.br |
| Compound 11 | pMICbs = 2.11 µM/ml chitkara.edu.in | Antibacterial chitkara.edu.in |
This table summarizes the predicted biological activities of several p-aminobenzoic acid derivatives based on QSAR models, highlighting their potential as enzyme inhibitors or antibacterial agents.
Mechanistic Studies of P Aminobenzoic Acid and Its Derivatives in Biological Systems Excluding Clinical Implications
Mechanisms of Antibacterial Action, including Folate Synthesis Pathway Inhibition Mimicry
The antibacterial activity of p-Aminobenzoic acid (PABA) derivatives is primarily attributed to their ability to act as structural analogs of PABA, a crucial component in the microbial synthesis of folic acid. nih.govresearchgate.net Bacteria, unlike humans who obtain folate from their diet, must synthesize it. wikipedia.org This synthesis pathway is vital for their growth and proliferation as folate is a precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. youtube.com
The key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate. researchgate.net PABA derivatives, due to their structural similarity to PABA, can competitively inhibit DHPS. nih.gov This mimicry prevents the natural substrate (PABA) from binding to the enzyme, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. youtube.com The resulting folate deficiency halts bacterial growth, leading to a bacteriostatic effect. wikipedia.org
The effectiveness of PABA derivatives as antibacterial agents can be influenced by various structural modifications. For instance, the introduction of different functional groups to the PABA scaffold can enhance their inhibitory activity against various bacterial strains. mdpi.comnih.govscholarsresearchlibrary.com Studies have shown that some PABA derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.com For example, certain Schiff base derivatives of PABA have demonstrated notable inhibitory potential against strains like Staphylococcus aureus and Escherichia coli. chitkara.edu.inmdpi.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a bacterium, is a key parameter in evaluating the potency of these derivatives.
Table 1: Antibacterial Activity of Selected p-Aminobenzoic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyanostyrylquinoxalinyl-based PABA | Various strains | 7.9–31 µM | nih.gov |
| Schiff-based PABA derivative | Staphylococcus aureus | 15.62 µM | nih.gov |
| Thienopyrimidinylamino-N-phenylbenzamide | P. aeruginosa, S. aureus, B. subtilis, E. coli | 2–10 | nih.gov |
| Benzimidazole derivative of PABA | Listeria monocytogenes | 15.62 | nih.gov |
| Amino derivatives of PABA | Gram-negative bacteria | 0.16 mM | nih.gov |
This table is generated based on available data for various PABA derivatives and is for illustrative purposes.
Antioxidant Mechanisms and Free Radical Scavenging Properties
Para-aminobenzoic acid and its derivatives have demonstrated notable antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS). nih.govpatsnap.com ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules that can cause oxidative damage to cellular components like DNA, proteins, and lipids, contributing to various pathological conditions.
The antioxidant mechanism of PABA derivatives is linked to their chemical structure, particularly the presence of the amino group and the aromatic ring. These features allow the molecule to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing further damage. scirp.org This free radical scavenging activity has been demonstrated in various in vitro studies. scirp.org
The modification of the PABA structure can influence its antioxidant capacity. For instance, the introduction of certain substituents can enhance the radical scavenging properties of the resulting derivatives. nih.gov Peptide dendrimers functionalized with PABA have been shown to possess enhanced radical and radical cation scavenging abilities compared to PABA alone.
Enzyme Modulatory Activities of PABA Derivatives (e.g., Cholinesterase Inhibition)
Derivatives of p-aminobenzoic acid have been investigated for their ability to modulate the activity of various enzymes, with a significant focus on cholinesterases. nih.govnih.gov Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, such as Alzheimer's disease. nih.gov
PABA derivatives have been designed and synthesized as potential cholinesterase inhibitors. nih.govresearchgate.net The mechanism of inhibition often involves the binding of the derivative to the active site of the cholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
The inhibitory potency of PABA derivatives against cholinesterases is highly dependent on their specific chemical structure. researchgate.net For example, quantitative structure-activity relationship (QSAR) studies have been employed to design novel PABA derivatives with improved inhibitory activity. nih.gov These studies have revealed that specific substitutions on the PABA scaffold can lead to compounds with significant inhibitory potential against both AChE and BChE. researchgate.net
Table 2: Cholinesterase Inhibitory Activity of Selected p-Aminobenzoic Acid Derivatives
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Benzoyl-containing PABA derivative | Acetylcholinesterase | 1.66 ± 0.03 | researchgate.net |
| PABA derivative | Butyrylcholinesterase | 2.67 ± 0.05 | researchgate.net |
This table is generated based on available data for various PABA derivatives and is for illustrative purposes. IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Photodegradation Mechanisms and Environmental Fate of PABA
Para-aminobenzoic acid, historically used as a UV filter in sunscreens, is known to undergo photodegradation upon exposure to ultraviolet radiation. wikipedia.orgnih.gov This process involves the absorption of UV light, which can lead to the breakdown of the molecule into various photoproducts. mdpi.com The photodegradation of PABA is a concern due to the potential loss of its UV-absorbing capacity and the formation of potentially harmful byproducts. wikipedia.org
The photodegradation of PABA can proceed through different pathways depending on the conditions, such as the wavelength of UV radiation and the presence of other substances. mdpi.com Studies have shown that PABA is relatively stable under UVA radiation but degrades under UVB and UVC irradiation. mdpi.com The primary photodissociation process involves the loss of a hydrogen atom from the amino group, forming a PABA radical. mdpi.com
The environmental fate of PABA and its derivatives is influenced by their photodegradation as well as other processes like biodegradation. sigmaaldrich.com PABA is considered to be readily biodegradable. sigmaaldrich.com However, its presence in aquatic environments, primarily from the discharge of personal care products, has raised concerns about its potential impact on aquatic ecosystems. ijrbat.in Advanced oxidation processes, such as those involving peroxidation and photofenton reactions, have been investigated for the degradation of PABA in water. ijrbat.in These processes have been shown to be effective in breaking down the PABA molecule. ijrbat.in The rate of degradation is influenced by factors such as pH and the presence of other organic matter. wooster.edudoi.org
Advanced Applications and Emerging Research Directions for P Aminobenzoic Acid and Its Derivatives
Role as a Key Synthetic Building Block in Advanced Materials Science
Para-aminobenzoic acid (PABA) and its derivatives are versatile compounds that serve as fundamental building blocks in the synthesis of advanced materials. Their bifunctional nature, possessing both an amine and a carboxylic acid group, allows for the creation of a wide array of polymers and complex structures with tailored properties.
Precursor in Polyamide Synthesis
Aminoethanoyl-p-aminobenzoic acid, a derivative of PABA, plays a crucial role in the synthesis of polyamides, a class of polymers characterized by repeating amide linkages. The amino and carboxylic acid functional groups within these molecules enable the formation of strong and stable amide bonds through a process called condensation polymerization. This reaction is fundamental to producing high-performance polyamides with desirable characteristics such as thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for a variety of demanding applications. The synthesis of high molecular weight, thermally resistant poly-p-aminobenzoic acid is particularly noted for creating polymers with applications in temperature-resistant fibers and films. google.com
Research in Agricultural Chemistry: Development of Plant Growth Regulators
Research has explored the use of p-aminobenzoic acid and its derivatives as potential plant growth regulators. mdpi.com PABA is a natural metabolite in plants and is involved in various physiological processes. mdpi.com Studies have shown that certain p-aminobenzoate organic salts can stimulate rooting and growth processes in plants like tomatoes. mdpi.com For instance, specific compounds have been observed to promote the formation and growth of secondary roots, which are vital for water and nutrient absorption. mdpi.com Furthermore, p-aminobenzoic acid has demonstrated antibacterial activity against certain plant pathogens, suggesting a dual role in promoting plant health. nih.gov
Utilization in Corrosion Inhibition Studies and Protective Coatings
Derivatives of p-aminobenzoic acid have been investigated as effective corrosion inhibitors for various metals, including mild steel and aluminum, in acidic environments. bohrium.comresearchgate.netresearchgate.netjmst.org The inhibitive effect is attributed to the adsorption of these molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.netjmst.org The presence of the amino group and the aromatic ring in the molecular structure facilitates this adsorption. bohrium.com Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. researchgate.netjmst.org Both p-aminobenzoic acid and its polymer, poly(p-aminobenzoic acid), have been found to suppress both the cathodic and anodic processes of iron corrosion in hydrochloric acid. jmst.orgjmst.org
Biosynthetic Production of p-Aminobenzoic Acid through Engineered Microorganisms
To move towards more sustainable production methods, research has focused on the biosynthetic production of p-aminobenzoic acid using genetically engineered microorganisms. google.comtandfonline.comnih.gov Traditionally, PABA is manufactured from petroleum-derived materials. nih.gov However, microbial fermentation using engineered strains of Escherichia coli and Corynebacterium glutamicum offers a renewable alternative. tandfonline.comnih.gov Scientists have manipulated the shikimate pathway in these microorganisms to increase the production of PABA from renewable resources like glucose. tandfonline.comnih.gov This biotechnological approach is seen as a way to reduce production costs, minimize hazardous waste, and lessen the environmental impact compared to chemical synthesis. google.com
Exploration of PABA as a Scaffold for Bacterial Imaging Tracers
The essential role of p-aminobenzoic acid in the bacterial synthesis of folic acid makes it an excellent candidate for developing bacteria-specific imaging tracers. nih.govnih.govasm.org By labeling PABA with a positron-emitting radionuclide, such as carbon-11 (B1219553) or fluorine-18, scientists can create probes that are selectively taken up by bacteria. nih.govnih.govacs.org These radiotracers, like [11C]PABA and 2-[18F]F-PABA, allow for the non-invasive imaging of bacterial infections using Positron Emission Tomography (PET). nih.govnih.govacs.org This technology has shown promise in distinguishing bacterial infections from sterile inflammation and in monitoring the response to antibiotic therapy. nih.govnih.gov The rapid accumulation of these tracers in a wide range of pathogenic bacteria, but not in mammalian cells, highlights the potential of PABA as a versatile scaffold for developing new diagnostic tools for infectious diseases. nih.govnih.gov
Table of Research Findings
| Application Area | Key Findings | Relevant Compounds |
| Advanced Materials Science | Serves as a precursor for high-performance polyamides with high thermal stability. google.com Acts as a ligand in the formation of porous Metal-Organic Frameworks (MOFs) for gas separation and catalysis. nih.govnih.gov | This compound, Poly-p-aminobenzoic acid, UiO-66(NH2) |
| Agricultural Chemistry | Certain organic salts of p-aminobenzoate stimulate plant rooting and growth. mdpi.com Exhibits antibacterial properties against plant pathogens. nih.gov | p-Aminobenzoate organic salts |
| Corrosion Inhibition | Adsorbs on metal surfaces to form a protective film against corrosion in acidic media. bohrium.comresearchgate.netjmst.org Inhibition efficiency increases with concentration. researchgate.netjmst.org | p-Aminobenzoic acid, Poly(p-aminobenzoic acid) |
| Biosynthetic Production | Engineered microorganisms like E. coli and C. glutamicum can produce PABA from renewable resources. tandfonline.comnih.gov This offers a more sustainable alternative to chemical synthesis. google.com | p-Aminobenzoic acid |
| Bacterial Imaging | Radiolabeled PABA derivatives serve as selective tracers for PET imaging of bacterial infections. nih.govnih.gov Can distinguish between infection and inflammation. nih.gov | [11C]PABA, 2-[18F]F-PABA |
Q & A
Basic Research Questions
Q. What are the optimal methodologies for synthesizing aminoethanoyl-p-aminobenzoic acid derivatives with high purity?
- Methodological Approach :
- Use solid-phase peptide synthesis (SPPS) or solution-phase coupling to attach the aminoethanoyl group to p-aminobenzoic acid (PABA).
- Employ protecting groups (e.g., Fmoc or Boc) to prevent side reactions during synthesis.
- Purify intermediates via reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity using LC-MS or NMR (¹H/¹³C).
- Example parameters:
| Step | Reagent | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Coupling | DCC/HOBt | 4 | 75 | ≥95% |
| Deprotection | TFA/DCM | 1 | 90 | ≥98% |
Q. How can researchers validate the structural integrity of this compound in complex matrices (e.g., biological fluids)?
- Methodological Approach :
- Utilize tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for targeted quantification.
- Prepare calibration curves using isotopically labeled internal standards (e.g., ¹³C-PABA) to account for matrix effects.
- Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., NH₂, COOH).
- Example detection limits:
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
|---|---|---|---|
| Serum | 0.5 | 1.5 | 92–105 |
| Urine | 0.3 | 1.0 | 88–98 |
Advanced Research Questions
Q. How do researchers resolve contradictions in reported mechanisms of this compound’s interaction with folate biosynthesis pathways?
- Methodological Approach :
- Conduct comparative enzyme inhibition assays using in vitro models (e.g., recombinant dihydrofolate reductase vs. native enzymes from E. coli).
- Quantify IC₅₀ values under varied pH (5.0–8.0) and temperature (25–37°C) conditions to assess kinetic discrepancies.
- Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to visualize binding interactions and identify steric/electronic conflicts.
- Reference: Studies on PABA’s role in folate pathway inhibition .
Q. What experimental designs are recommended to evaluate this compound’s role in fungal pathogenicity (e.g., Aspergillus spp.)?
- Methodological Approach :
- Generate gene knockout strains (e.g., ΔlysA or ΔpabA mutants) to assess auxotrophy for PABA or lysine.
- Perform virulence assays in immunocompromised murine models, comparing survival rates and fungal burden (CFU/g tissue) between wild-type and mutant strains.
- Profile metabolic flux via ¹³C-labeled PABA tracing coupled with GC-MS metabolomics.
- Example
| Strain | Survival Rate (%) | CFU (log₁₀) | PABA Uptake (nmol/hr) |
|---|---|---|---|
| Wild-type | 20 | 6.5 | 12.3 |
| ΔpabA | 80 | 3.2 | 0.5 |
Q. How can researchers address variability in N-acetyltransferase (NAT) activity data linked to this compound across murine models?
- Methodological Approach :
- Standardize NAT activity assays using liver microsomes from genetically distinct mouse strains (e.g., C57BL/6J vs. B6.A-NatS).
- Control for circadian rhythm effects by sampling tissues at consistent times.
- Apply mixed-effects statistical models to account for inter-individual variability.
- Reference: NAT activity distribution studies in murine models .
Methodological Considerations
Q. What strategies mitigate photodegradation artifacts in this compound studies involving UV-Vis spectroscopy?
- Methodological Approach :
- Use amber glassware or light-blocking containers during sample preparation.
- Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions to quench reactive oxygen species (ROS).
- Validate stability under experimental conditions via accelerated degradation studies (e.g., 24-hr exposure to 365 nm UV light).
- Reference: Photochemical degradation studies of PABA .
Data Interpretation Guidelines
Q. How should researchers interpret conflicting reports on this compound’s adsorption behavior in colloidal metal systems?
- Methodological Approach :
- Characterize surface plasmon resonance (SPR) shifts via UV-Vis spectroscopy to monitor adsorption kinetics.
- Compare data across pH regimes (3.0–9.0) and ionic strengths (0.01–0.1 M NaCl) to identify electrostatic vs. hydrophobic interactions.
- Use Langmuir or Freundlich isotherm models to quantify adsorption capacity.
- Reference: Surface-enhanced Raman spectroscopy (SERS) studies on PABA adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
